molecular formula C11H11ClN2O B2739739 (3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one CAS No. 1283077-06-4

(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one

Cat. No. B2739739
CAS RN: 1283077-06-4
M. Wt: 222.67
InChI Key: YJDOALCKVFVBTA-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one, commonly referred to as 6-chloro-3-DMA, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular formula of C11H11ClN2O and a molecular weight of 214.68 g/mol. 6-chloro-3-DMA is an important building block in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. This compound is widely used in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Applications in Heterocyclic Compound Synthesis

  • Synthesis of Indolylpyranones and Pyrazolols : The compound has been used in the synthesis of meridianine analogs and various condensed indolyl derivatives. For instance, methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, prepared from alkyl 3-indoleacetates, have been involved in reactions yielding condensed indolylpyrimidones and indolylpyranones, demonstrating the compound's utility in generating complex heterocyclic structures (R. Jakše, J. Svete, B. Stanovnik, A. Golobič, 2004).

  • Facilitation of Heterocyclic System Synthesis : Another study highlighted its role in generating diverse heterocyclic systems, showing the compound's versatility as a reagent. It has been instrumental in forming various heterocyclic compounds, showcasing the potential for synthesizing bioactive molecules with complex structures (L. Z. Kralj, A. Hvala, J. Svete, L. Golič, B. Stanovnik, 1997).

Contributions to Materials Science

  • Development of Nonlinear Optical Chromophores : Research into symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (a compound related to the one ) has explored its nonlinear optical properties. This work suggests potential applications in creating materials for optical technologies, emphasizing the compound's role in advancing materials science (C. R. Moylan, S. Ermer, S. M. Lovejoy, et al., 1996).

  • Synthesis of Novel Iridium Complexes : Efforts to synthesize iridium complexes with tridentate pyrazolyl ligands have implications for creating materials with specific photophysical properties. Such research underscores the broader utility of the compound in synthesizing materials with potential electronic or photonic applications (Lifen Yang, F. Okuda, Katsuaki Kobayashi, et al., 2008).

properties

IUPAC Name

(3Z)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-14(2)6-9-8-4-3-7(12)5-10(8)13-11(9)15/h3-6H,1-2H3,(H,13,15)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDOALCKVFVBTA-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C2=C(C=C(C=C2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C2=C(C=C(C=C2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.